3-Fluoro-5-hydroxy-4-methoxybenzoic acid
Description
3-Fluoro-5-hydroxy-4-methoxybenzoic acid is an organic compound with the molecular formula C8H7FO4 It is a derivative of benzoic acid, featuring a fluorine atom, a hydroxyl group, and a methoxy group attached to the benzene ring
Properties
IUPAC Name |
3-fluoro-5-hydroxy-4-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO4/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,10H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYLTVLFCIIHNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-5-hydroxy-4-methoxybenzoic acid can be synthesized through several methods. One common approach involves the demethylation of 3-fluoro-4-methoxybenzoic acid. This process typically uses hydrobromic acid (HBr) under elevated temperatures to remove the methoxy group, resulting in the formation of the hydroxyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-hydroxy-4-methoxybenzoic acid undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine atom on the benzene ring can be replaced by nucleophiles.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Acylation: The hydroxyl group can participate in acylation reactions to form esters or amides.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid.
Acylation: Reagents like acyl chlorides or anhydrides are used, often in the presence of a base like pyridine.
Major Products
Esters: Formed from esterification reactions.
Amides: Resulting from acylation reactions.
Substituted Benzoic Acids: Products of nucleophilic aromatic substitution.
Scientific Research Applications
3-Fluoro-5-hydroxy-4-methoxybenzoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions such as Alzheimer’s disease.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biochemistry: Acts as an intermediate in the synthesis of bioactive molecules, including antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-hydroxy-4-methoxybenzoic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, in the treatment of Alzheimer’s disease, derivatives of this compound may inhibit enzymes involved in the formation of amyloid plaques .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-hydroxybenzoic acid: Similar structure but lacks the methoxy group.
3-Fluoro-4-methoxybenzoic acid: Similar structure but lacks the hydroxyl group.
4-Hydroxy-3-methoxybenzoic acid: Similar structure but lacks the fluorine atom.
Uniqueness
3-Fluoro-5-hydroxy-4-methoxybenzoic acid is unique due to the presence of all three functional groups (fluorine, hydroxyl, and methoxy) on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a versatile intermediate for various synthetic applications.
Biological Activity
3-Fluoro-5-hydroxy-4-methoxybenzoic acid (C10H9F O4) is a benzoic acid derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a fluorine atom, a hydroxyl group, and a methoxy group attached to the benzene ring. This unique combination of functional groups contributes to its biological activity, influencing interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the fluorine atom enhances binding affinity, while the hydroxyl and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions. These interactions may modulate various biochemical pathways, leading to therapeutic effects.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
| Bacterial Strain | MIC (μg/mL) | Standard Antibiotic MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 4.2 | 4.2 (Cefazolin) |
| Escherichia coli | 8.9 | 8.9 (Cefotaxime) |
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In a controlled study involving human umbilical vein endothelial cells (HUVECs), it was observed that this compound reduced oxidative stress induced by H2O2, indicating cytoprotective effects.
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of several benzoic acid derivatives, including this compound. The findings demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, with a notable selectivity index against resistant strains.
Case Study 2: Antiparasitic Activity
In another study focusing on antiparasitic activity, researchers tested the effects of various benzoic acid derivatives against Plasmodium falciparum strains. The results indicated that modifications in the molecular structure could enhance activity against chloroquine-resistant strains, suggesting that this compound could be a candidate for further development in malaria treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
